molecular formula C9H8N2O2 B066823 Methyl 1H-indazole-4-carboxylate CAS No. 192945-49-6

Methyl 1H-indazole-4-carboxylate

Cat. No. B066823
M. Wt: 176.17 g/mol
InChI Key: MEXWKIOTIDFYPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 1H-indazole-4-carboxylate involves nucleophilic substitution reactions, which can lead to the formation of various derivatives. For instance, the compound was synthesized by nucleophilic substitution of the indazole N-H hydrogen atom with 1-(bromomethyl)-4-fluorobenzene, indicating the versatility of indazole derivatives in chemical synthesis (Doi & Sakai, 2023).

Molecular Structure Analysis

Methyl 1H-indazole-4-carboxylate's molecular structure has been characterized by various spectroscopic methods, providing insights into its chemical behavior. The structure is significant for understanding the compound's reactivity and properties. The crystal structure analysis reveals hydrogen-bond-like interactions, which are crucial for predicting the compound's stability and reactivity (Doi & Sakai, 2023).

Scientific Research Applications

  • Synthesis of Indazoles

    • Field : Organic Chemistry
    • Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles .
    • Method : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
    • Results : This review article gives a brief outline of optimized synthetic schemes with relevant examples .
  • Coordination Polymers

    • Field : Material Science
    • Application : The formation of five novel multifunctional coordination polymers based on 1H-indazole-4-carboxylate .
    • Method : These materials were synthesized by solvothermal routes, possess different 2D-structures .
    • Results : These complexes show interesting magnetic properties due to the copper compound showing an unusual spin-canted effect while the anisotropic cobalt material behaves as a field-induced single molecule magnet . Cadmium and zinc polymers exhibit interesting luminescence properties .
  • Medicinal Applications

    • Field : Medicinal Chemistry
    • Application : Compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide (39), was able to inhibit cell growth .
    • Method : Not specified .
    • Results : This compound was very effective against colon and melanoma cell lines, with GI50 values in the 0.041–33.6 μM range, with a mean GI50 of 1.90 μM .

Safety And Hazards

Methyl 1H-indazole-4-carboxylate is classified as a combustible solid . It does not have a flash point . The safety information suggests that it should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

methyl 1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)6-3-2-4-8-7(6)5-10-11-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXWKIOTIDFYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425092
Record name Methyl 1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-indazole-4-carboxylate

CAS RN

192945-49-6
Record name Methyl 1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-indazole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of methyl 3-amino-o-toluate (100 g, 605 mmol), a solution of ammonium tetrafluoroborate (83.0 g, 787 mmol) in water (600 mL) and concentrated hydrochloric acid (121 mL, 3.93 mmol) was cooled to 0° C., and a solution of sodium nitrite (41.8 g, 605 mmol) in water (88 mL) was added dropwise to the mixture over 25 min. This mixture was stirred for 35 min, and the resulting solid was collected by filtration. This solid was washed with water, methanol and diethyl ether, dried under nitrogen atmosphere, and added to a solution of potassium acetate (65.4 g, 666 mmol) and 18-crown-6 (4.50 g, 17.0 mmol) in chloroform (1.37 L). The resulting mixture was stirred at room temperature for 2 hr, and water (700 mL) was added. The partitioned organic layer was washed with water, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was triturated with hexane, and collected by filtration to give the title compound (63.0 g, yield 59%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
83 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
121 mL
Type
catalyst
Reaction Step Three
Quantity
41.8 g
Type
reactant
Reaction Step Four
Name
Quantity
88 mL
Type
solvent
Reaction Step Four
Quantity
65.4 g
Type
reactant
Reaction Step Five
Quantity
1.37 L
Type
solvent
Reaction Step Five
Quantity
4.5 g
Type
catalyst
Reaction Step Five
Yield
59%

Synthesis routes and methods II

Procedure details

Indazole-4-carboxylic acid (2.00 g, 12.3 mmol) was suspended in methanol (20 mL) and toluene (30 mL) at room temperature. A solution of 2 M trimethylsilyl diazomethane (12 mL, 24 mmol) in toluene was added slowly and the mixture was stirred at room temperature until the solution turned yellow. The reaction was quenched with concentrated acetic acid (5 mL) and the solvent was removed in vacuo. The residue was purified by silica gel chromatography eluting with a gradient of 0-30% ethyl acetate in hexanes to afford 1H-indazole-4-carboxylic acid methyl ester.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Ouazzani Chahdi, K Boujdi… - Asian Journal of …, 2023 - Wiley Online Library
… When methyl 1-methyl-1H-indazole-4-carboxylate 3 was involved as a starting material, whatever selected unsubstituted or substituted arene reagents, the yield of the arylation reaction …
Number of citations: 5 onlinelibrary.wiley.com
M Nawaz, M Taha, F Qureshi, N Ullah… - Journal of …, 2022 - Taylor & Francis
… Herein, we report the synthesis and inhibitory potential of indazole (Methyl 1H-indazole-4-carboxylate) derivatives (1–13) against α-amylase and α-glucosidase enzymes. The described …
Number of citations: 8 www.tandfonline.com
D Sang, H Yue, Y Fu, J Tian - The Journal of Organic Chemistry, 2021 - ACS Publications
A one-pot procedure for deprotecting carboxylic esters under nonhydrolytic conditions is described. Typical alkyl carboxylates are readily deblocked to the carboxylic acids by the action …
Number of citations: 10 pubs.acs.org
MJ Di Grandi, DM Berger, DW Hopper, C Zhang… - Bioorganic & medicinal …, 2009 - Elsevier
A novel series of pyrazolo[1,5-a]pyrimidines bearing a 3-hydroxyphenyl group at C(3) and substituted tropanes at C(7) have been identified as potent B-Raf inhibitors. Exploration of …
Number of citations: 37 www.sciencedirect.com
MN Lavagnino - 2022 - search.proquest.com
Transition metal-catalyzed cross-coupling is among the most robust and versatile methods for carbon–carbon bond formation; thus, it has become an indispensable tool for organic …
Number of citations: 0 search.proquest.com

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